molecular formula C6HCl2F2I B12844163 2,5-Dichloro-3,6-difluoroiodobenzene CAS No. 1263376-34-6

2,5-Dichloro-3,6-difluoroiodobenzene

Cat. No.: B12844163
CAS No.: 1263376-34-6
M. Wt: 308.88 g/mol
InChI Key: QOMOAVNTDDZUEM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6HCl2F2I and a molecular weight of 308.88 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct iodination of 2,5-dichloro-3,6-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation with DDQ can produce quinone derivatives .

Scientific Research Applications

2,5-Dichloro-3,6-difluoroiodobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3,6-difluoroiodobenzene exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogens on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in oxidation reactions, the compound can form reactive intermediates that facilitate the formation of new bonds .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3,6-difluoroiodobenzene is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it valuable in specialized chemical syntheses and research applications.

Biological Activity

2,5-Dichloro-3,6-difluoroiodobenzene is a halogenated aromatic compound with significant potential in various biological and chemical applications. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C7_7H3_3Cl2_2F2_2I
  • Molecular Weight: 305.00 g/mol
  • IUPAC Name: this compound

The presence of multiple halogens (chlorine, fluorine, and iodine) in the structure enhances its reactivity and influences its interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to undergo various chemical transformations and its interactions with biomolecules.

  • Enzyme Interaction:
    • This compound can act as an inhibitor or modulator of enzymes by binding to active sites or allosteric sites. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Signaling Pathways:
    • It has been shown to influence important signaling pathways such as the MAPK pathway, which is involved in cell growth and differentiation. This modulation can affect gene expression related to oxidative stress responses.
  • Metabolic Pathways:
    • The compound participates in metabolic processes through interactions with various enzymes. Its biotransformation can lead to metabolites that retain biological activity, thereby influencing metabolic flux within cells.

Biological Effects

The effects of this compound on biological systems can vary significantly based on concentration and exposure duration.

Dosage Effects

  • Low Doses: Potential therapeutic effects observed in cellular models.
  • High Doses: Associated with toxicity; studies indicate hepatotoxicity and nephrotoxicity in animal models.

Cellular Impact

  • Cellular Metabolism: Alters metabolic pathways leading to changes in energy production and cellular respiration.
  • Gene Expression: Affects the transcription of genes involved in stress responses and cell survival.

Case Studies

Several studies have investigated the biological implications of halogenated compounds similar to this compound:

StudyFindings
Demonstrated modulation of cytochrome P450 activity leading to altered drug metabolism.
Investigated the effects on MAPK signaling pathways; found significant changes in cell proliferation rates.
Analyzed the binding affinity of similar compounds to transthyretin; suggested potential for amyloidogenesis inhibition.

Properties

CAS No.

1263376-34-6

Molecular Formula

C6HCl2F2I

Molecular Weight

308.88 g/mol

IUPAC Name

1,4-dichloro-2,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H

InChI Key

QOMOAVNTDDZUEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)I)Cl)F

Origin of Product

United States

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